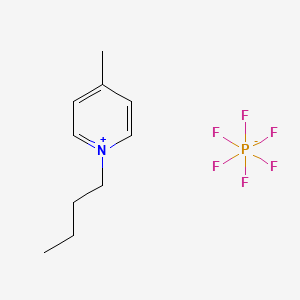

1-Butyl-4-methylpyridinium hexafluorophosphate

描述

1-Butyl-4-methylpyridinium hexafluorophosphate ([C₄mpy][PF₆]) is an ionic liquid (IL) with the chemical formula C₁₀H₁₆F₆NP and molecular weight 295.21 g/mol . It is characterized by a pyridinium cation substituted with a butyl chain at the 1-position and a methyl group at the 4-position, paired with a hexafluorophosphate (PF₆⁻) anion. This IL is widely used in applications such as demulsification, sensor technology, polymer vulcanization, and solvent extraction due to its low volatility, thermal stability, and tunable solubility .

属性

IUPAC Name |

1-butyl-4-methylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-10(2)6-9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSZSSGZQFAUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049296 | |

| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401788-99-6 | |

| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401788-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Optimization

- Reactants :

- [C₄-4-C₁py]Cl (1.0 mol)

- NaPF₆ (1.0 mol)

- Solvent : Acetonitrile (0.8 L per 1.0 mol of [C₄-4-C₁py]Cl).

- Conditions :

- Temperature: Room temperature (20–25°C)

- Duration: 5 days

- Purification :

This method yields a clear amber liquid with >97% purity, as confirmed by elemental analysis.

Challenges and Solutions

- Hygroscopicity : The product is hygroscopic, necessitating storage under inert gas.

- Residual Solvents : Repeated washing with dichloromethane and drying over MgSO₄ minimizes solvent traces.

Two-Step Synthesis via Quaternization and Anion Exchange

An alternative route involves synthesizing the pyridinium bromide followed by anion exchange.

Quaternization of 4-Picoline

- Reactants :

- 4-Picoline (2.33 mol)

- 1-Bromobutane (3.08 mol)

- Conditions :

The product, 1-butyl-4-methylpyridinium bromide ([C₄-4-C₁py]Br), is isolated via crystallization.

Anion Exchange with HPF₆

- Reactants :

- [C₄-4-C₁py]Br (1.0 mol)

- HPF₆ (1.1 mol, aqueous solution)

- Conditions :

The ionic liquid separates as a dense phase, which is washed with cold water and dried under vacuum. This method achieves ≈99% purity but requires careful handling of HPF₆ due to its corrosivity.

Comparative Analysis of Synthesis Methods

化学反应分析

1-Butyl-4-methylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

科学研究应用

Electrolytes for Energy Storage

Lithium-Ion Batteries :

1-Butyl-4-methylpyridinium hexafluorophosphate serves as an effective electrolyte in lithium-ion batteries. Its ionic conductivity enhances energy density and overall battery performance, making it suitable for high-energy applications. The compound's stability at elevated temperatures contributes to the safety and longevity of battery systems .

Supercapacitors :

In supercapacitor technology, this ionic liquid is utilized to improve charge/discharge rates and efficiency. Its high ionic mobility facilitates rapid ion transport, which is crucial for energy storage devices that require quick responses .

Green Solvents

As a green solvent, this compound offers an environmentally friendly alternative to traditional organic solvents. It significantly reduces harmful emissions during chemical reactions and processes. Its ability to dissolve various substrates makes it invaluable in organic synthesis where conventional solvents might pose environmental hazards .

Organic Synthesis

This compound plays a critical role in organic synthesis, particularly in reactions that benefit from ionic liquid characteristics. It enhances reaction rates and selectivity in various chemical transformations, including:

- Catalysis : It can act as a medium for catalytic reactions, improving yields and selectivity.

- Extraction Processes : Its unique solvation properties facilitate the extraction of valuable compounds from complex mixtures .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for enhancing the solubility and stability of active pharmaceutical ingredients (APIs). Its properties allow for improved formulation processes, which can lead to more effective drug delivery systems. Research indicates that this ionic liquid can aid in the formulation of drugs that are otherwise poorly soluble in conventional solvents .

Toxicological Studies

While exploring its applications, it is also essential to consider the toxicity profiles of ionic liquids like this compound. Studies have shown varying degrees of toxicity across different biological models, highlighting the need for thorough evaluation before industrial application .

Case Study 1: Electrochemical Performance

A study on the use of this compound as an electrolyte in lithium-ion batteries demonstrated significant improvements in charge capacity and cycle stability compared to traditional electrolytes. The findings indicated a potential for this ionic liquid to enhance battery performance in electric vehicles .

Case Study 2: Green Chemistry

Research focusing on the use of this compound as a green solvent showed that it could effectively replace hazardous solvents in several chemical reactions without compromising yield or efficiency. This transition not only reduced environmental impact but also improved safety profiles in laboratory settings .

Case Study 3: Pharmaceutical Formulation

A formulation study revealed that incorporating this compound into drug delivery systems significantly increased the solubility of poorly soluble drugs, leading to enhanced bioavailability in preclinical models .

作用机制

The mechanism of action of 1-Butyl-4-methylpyridinium hexafluorophosphate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the reactivity and stability of the compound in various chemical and biological systems. The pathways involved in its mechanism of action depend on the specific application and the nature of the interacting molecules .

相似化合物的比较

Physicochemical Properties

The properties of [C₄mpy][PF₆] are influenced by both its cation and anion. Key comparisons with structurally related ILs are summarized below:

Key Observations :

- Anion Effects: The PF₆⁻ anion enhances thermal stability and hydrophobicity compared to BF₄⁻, making [C₄mpy][PF₆] more suitable for non-aqueous systems .

- Cation Effects : Pyridinium-based ILs (e.g., [C₄mpy][PF₆]) exhibit lower catalytic efficiency in sulfur/nitrogen compound removal compared to imidazolium or pyrrolidinium analogs due to weaker π-π interactions .

Demulsification

In heavy oil–water emulsions, [C₄mpy][PF₆] achieved 99% demulsification efficiency (DE) at 1000 ppm, outperforming 1-butyl-4-methylpyridinium iodide (59% DE) and matching imidazolium-based ILs . This highlights the role of PF₆⁻ in enhancing interfacial activity.

Vulcanization

[C₄mpy][BF₄] (tetrafluoroborate analog) reduced the vulcanization temperature of acrylonitrile–butadiene elastomer (NBR) by improving curative dispersion.

Solvent Extraction

[C₄mpy][PF₆] extracted 6.8% calcium ions from human serum samples when used with NH₂-UVM7 as a complexing agent. This performance is comparable to imidazolium-based ILs but lower than task-specific solvents like crown ethers .

Thermal and Chemical Stability

- Thermal Stability : PF₆⁻-based ILs generally decompose above 300°C, whereas BF₄⁻ analogs degrade at lower temperatures (~250°C) .

- Chemical Reactivity : The HOMO-LUMO gap of [C₄mpy][PF₆] is wider than [Bemim][BF₄], indicating lower electrophilicity and reduced interaction with aromatic pollutants like thiophene .

Economic and Environmental Considerations

生物活性

1-Butyl-4-methylpyridinium hexafluorophosphate (BMPH) is a type of ionic liquid that has garnered attention for its diverse biological activities. This compound, characterized by its unique ionic structure, exhibits properties that are relevant in various fields, including biochemistry, environmental science, and materials science. This article provides a detailed overview of the biological activity of BMPH, supported by research findings and case studies.

BMPH is classified as a pyridinium-based ionic liquid with the chemical formula C₉H₁₄F₆N and CAS number 401788-99-6. Its structure allows it to interact with biological systems in unique ways, influencing metabolic processes and cellular interactions.

Antagonistic Properties

Research indicates that BMPH acts as a moderate antagonist in biological assays, with an AC50 value of 1.94 μM . This value represents the concentration at which BMPH inhibits 50% of the maximum biological activity in a given assay. Such antagonistic behavior suggests potential applications in modulating biological responses, particularly in cellular signaling pathways .

Interaction with Bacterial Biofilms

A significant application of BMPH has been observed in the study of bacterial biofilms, particularly those formed by Streptococcus mutans. In a recent study, BMPH was utilized in the development of a glucose microsensor that effectively quantified glucose consumption by S. mutans biofilms. The sensor demonstrated high selectivity and sensitivity, enabling real-time monitoring of bacterial metabolic activity . This capability is crucial for understanding the cariogenic behavior of S. mutans, which is linked to dental caries development.

Effects on Plant Systems

BMPH has also been investigated for its effects on plant systems. Experiments involving its application to soil revealed alterations in flavonoid production in plants like Ginkgo biloba under varying salt concentrations. The presence of BMPH influenced chlorophyll fluorescence and ion homeostasis, suggesting its role as a modulator in plant stress responses .

Study 1: Glucose Consumption in S. mutans

A study focused on the metabolic interactions within S. mutans biofilms highlighted the role of BMPH in enhancing glucose detection via a novel enzyme immobilization matrix. The findings indicated that BMPH facilitated a significant increase in current density during electrochemical measurements, allowing for precise mapping of glucose consumption profiles within biofilms .

Study 2: Plant Response Modulation

Another investigation examined the impact of BMPH on oxidative stress in spring barley and common radish exposed to quaternary ammonium salts. The addition of BMPH to soil affected plant growth parameters and antioxidant systems, showcasing its potential as a biostimulant or stress mitigator .

Comparative Analysis

The following table summarizes key findings related to the biological activity of BMPH across different studies:

常见问题

Q. What are the recommended synthetic routes for 1-butyl-4-methylpyridinium hexafluorophosphate, and how is purity assessed?

The compound is typically synthesized via metathesis reactions. For example, reacting 1-butyl-4-methylpyridinium bromide or iodide with potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆) in aqueous or polar aprotic solvents (e.g., acetone) yields the target ionic liquid. Post-synthesis purification involves multiple washings with deionized water to remove halide byproducts. Purity is assessed using:

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cation structure (e.g., butyl chain integration, methyl group resonance). ³¹P NMR detects free phosphate impurities from PF₆⁻ decomposition.

- Fourier Transform Infrared Spectroscopy (FT-IR) : Peaks at ~840 cm⁻¹ (P-F stretching) and ~560 cm⁻¹ (F-P-F bending) confirm PF₆⁻ anion integrity.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies cation ([C₁₀H₁₆N]⁺) and anion ([PF₆]⁻) species .

Q. How should researchers evaluate the hydrolytic stability of this ionic liquid under varying pH conditions?

Hydrolysis studies should compare acidic (pH < 3), neutral, and alkaline (pH > 10) environments. Methodological steps:

Prepare aqueous solutions of the ionic liquid at target pH levels (using HCl or NaOH).

Monitor hydrolysis via ³¹P NMR to detect PF₆⁻ decomposition products (e.g., PO₄³⁻, F⁻).

Quantify fluoride release using ion-selective electrodes or ion chromatography , as PF₆⁻ hydrolyzes to HF in acidic conditions.

Compare degradation rates using kinetic modeling (e.g., pseudo-first-order kinetics) .

Advanced Research Questions

Q. How can experimental design optimize this compound in catalytic applications?

For catalysis (e.g., in organic synthesis or electrochemical reactions):

- Solvent selection : Test polar aprotic solvents (e.g., acetonitrile) to enhance ionic conductivity and substrate solubility.

- Temperature optimization : Use differential scanning calorimetry (DSC) to identify the liquidus range (e.g., melting point ~48°C).

- Electrochemical stability : Perform cyclic voltammetry (CV) to determine the electrochemical window (typically 3–4 V vs. Ag/Ag⁺).

- Catalytic efficiency : Compare turnover frequencies (TOF) in reactions like Friedel-Crafts alkylation or CO₂ electroreduction .

Q. How can contradictory thermal decomposition data be resolved for this compound?

Conflicting thermogravimetric analysis (TGA) results may arise from moisture content or heating rates. To standardize measurements:

Pre-dry samples under vacuum (≥24 hours at 80°C).

Conduct simultaneous TGA-DSC under inert gas (N₂/Ar) at controlled heating rates (e.g., 5–10°C/min).

Compare decomposition onset temperatures with literature (e.g., ~250–300°C for PF₆⁻-based ionic liquids).

Analyze evolved gases via TGA-FTIR or mass spectrometry to identify decomposition products (e.g., HF, PF₅) .

Q. What role does this ionic liquid play in electrochemical applications, and how does it compare to LiPF₆?

While LiPF₆ is standard in lithium-ion batteries, this compound is explored in:

- Supercapacitors : Higher ionic conductivity (~10 mS/cm at 25°C) vs. traditional organic electrolytes.

- Electrodeposition : Non-coordinating PF₆⁻ anion improves metal deposition uniformity (e.g., Al, Cu).

- Limitations : Lower cathodic stability compared to imidazolium-based ionic liquids; mitigate by blending with additives like vinylene carbonate .

Q. How do solvent interactions influence the physicochemical properties of this ionic liquid?

Solvent polarity and hydrogen-bonding capacity significantly impact behavior:

- Solubility studies : Measure miscibility with water, alcohols, and hydrocarbons using cloud-point titration.

- Conductivity : Use impedance spectroscopy to assess ion mobility in binary solvent mixtures (e.g., water/ethanol).

- Kamlet-Taft parameters : Quantify solvent polarity (π*) and hydrogen-bond acidity/basicity to correlate with reaction rates in catalytic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。